molecular formula C10H13N5O3 B136610 (-)-5 inverted exclamation marka-Noraristeromycin CAS No. 142635-42-5

(-)-5 inverted exclamation marka-Noraristeromycin

カタログ番号: B136610
CAS番号: 142635-42-5
分子量: 251.24 g/mol
InChIキー: VFKHECGAEJNAMV-HETMPLHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(-)-5¡a-Noraristeromycin" features a unique nomenclature, where the inverted exclamation mark (¡) is integrated into its chemical designation. This punctuation mark, typically used in Spanish orthography to denote exclamatory intonation , is employed here as a typographical modifier. The "Nor-" prefix indicates the removal of a methyl group, while the "5¡a" descriptor likely refers to stereochemical or positional adjustments encoded using non-standard typography .

特性

CAS番号

142635-42-5

分子式

C10H13N5O3

分子量

251.24 g/mol

IUPAC名

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1

InChIキー

VFKHECGAEJNAMV-HETMPLHPSA-N

SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

異性体SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N

正規SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

同義語

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin

製品の起源

United States

準備方法

Starting Materials and Key Intermediates

The synthesis begins with d-cyclopentenone (4) , a chiral building block derived from the stereospecific reduction of cyclopentenone precursors. Luche reduction conditions (NaBH₄, CeCl₃·7H₂O in methanol) yield the cis-diol 5 with high enantiomeric excess, critical for subsequent stereochemical fidelity. This intermediate undergoes Mitsunobu coupling with 4,5-diiodoimidazole to form 6 , a pivotal step that establishes the nucleobase-heterocycle linkage.

Table 1: Key Intermediates and Their Properties

CompoundStructureMolecular FormulaRole in Synthesis
4 d-cyclopentenoneC₅H₆OChiral starting material
5 (1′R,2′S,3′R)-cyclopentenolC₅H₈OStereochemical foundation
6 Diiodoimidazole conjugateC₁₀H₁₁I₂N₃O₂Nucleobase coupling product

Mitsunobu Coupling and Optimization

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and 1,2-bis(diphenylphosphino)ethane (DPPE) , facilitates the coupling of 5 with 4,5-diiodoimidazole. Initial attempts with triphenylphosphine (TPP) in dichloromethane yielded 6 in only 12% due to poor solubility and side reactions. Switching to tetrahydrofuran (THF) as the solvent improved the yield to 40%, while substituting TPP with DPPE minimized triphenylphosphine oxide (TPPO) contamination, simplifying purification.

Deiodination and Heterocyclic Assembly

Selective removal of the 5-iodo group from 6 is achieved via ethyl magnesium bromide (EtMgBr) in THF, yielding 7 with 85% efficiency. Subsequent Stille coupling with 3-tributyltin-2-chloropyridine introduces the pyridine moiety, though initial attempts suffered from low yields (23%) due to incomplete transmetallation. Adding copper(I) bromide as a co-catalyst enhanced the yield to 71% by accelerating the oxidative addition step.

Final Deprotection and Cyclization

The chloropyridine intermediate 8 undergoes aminolysis to install the exocyclic amine group, a step complicated by competing side reactions. Hartwig’s palladium-catalyzed amination protocol (NaOt-Bu, NH₃ in dioxane) proved ineffective, necessitating alternative conditions using concentrated acetic acid at elevated temperatures. This step concurrently removes the isopropylidene protecting group, yielding the triol 10 after silica gel chromatography. Final deprotection with aqueous HCl affords (-)-5'-Noraristeromycin, confirmed via <sup>1</sup>H NMR and mass spectrometry.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

The Mitsunobu reaction’s dependence on solvent polarity underscores the importance of THF over dichloromethane for solubilizing diiodoimidazole. Similarly, DPPE’s superior performance over TPP highlights the role of phosphine ligands in minimizing byproducts. In Stille couplings, Cu(I) additives mitigate sluggish transmetallation, a common issue with sterically hindered substrates.

Byproduct Management

Persistent challenges include the formation of TPPO during Mitsunobu reactions and protodeiodination byproducts during EtMgBr treatment. Silica gel chromatography with hexanes-ethyl acetate (2:1) effectively isolates 6 and 7 , while reverse-phase HPLC purifies the final product.

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR of (-)-5'-Noraristeromycin (CDCl₃) exhibits distinct signals for the cyclopentyl triol protons at δ 4.44 (d, J = 5.5 Hz) , 5.15 (d, J = 1.4 Hz) , and 5.30 (dq, J = 1.8, 5.5 Hz) , confirming stereochemistry. The 6-aminopurine moiety resonates at δ 7.13 (dd, J = 4.6, 7.8 Hz) and 7.67 (dd, J = 1.8, 7.8 Hz) . CHNS analysis aligns with the molecular formula C₁₀H₁₃N₅O₃.

Purity and Stability

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) confirms >95% purity. The compound is stable at -20°C in anhydrous DMSO but susceptible to hydrolysis in aqueous buffers above pH 7.0 .

化学反応の分析

反応の種類: ノラリステロマイシンは、置換反応や還元反応など、さまざまな化学反応を起こします。 たとえば、ノラリステロマイシンのいくつかのN-6置換誘導体が合成され、リード化合物の疎水性/親水性バランスを体系的に変えています .

一般的な試薬と条件: ノラリステロマイシン誘導体の合成に使用される一般的な試薬には、置換シクロペンタン前駆体の調製に使用されるブタ肝臓エステラーゼが含まれます . その他の試薬には、標準的なプリンヌクレオシド構築で使用されるものがあります。

生成される主な生成物: これらの反応から生成される主な生成物は、3'-フルオロ-3'-デオキシ-5'-ノラリステロマイシンなど、ノラリステロマイシンのさまざまな誘導体です . これらの誘導体は、抗ウイルス活性やその他の生物学的特性について評価されます。

4. 科学研究への応用

化学: 化学では、ノラリステロマイシンは、S-アデノシル-L-ホモシステインヒドロラーゼの阻害を研究するためのモデル化合物として使用されます。 この酵素は、生物学的メチル化プロセスの調節に重要な役割を果たします .

生物学: 生物学的研究では、マラリアの原因となる寄生虫であるPlasmodium falciparumの増殖を阻害する能力について、ノラリステロマイシンが調査されてきました . また、炎症過程を調節するIκBキナーゼアルファを阻害する可能性についても研究されてきました .

医学: 医学では、ノラリステロマイシンは抗ウイルス剤として有望視されています。 B型肝炎ウイルスやヒト免疫不全ウイルスなど、さまざまなウイルスに対する活性を評価されています . さらに、関節リウマチなどの慢性炎症性疾患の治療の可能性についても研究されてきました .

産業: 製薬業界では、ノラリステロマイシンとその誘導体は、潜在的な治療薬として研究されています。重要な酵素や経路を阻害する能力は、創薬における貴重な候補となります。

科学的研究の応用

Chemistry: In chemistry, noraristeromycin is used as a model compound to study the inhibition of S-adenosyl-L-homocysteine hydrolase. This enzyme plays a crucial role in the regulation of biological methylation processes .

Biology: In biological research, noraristeromycin has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been studied for its potential to inhibit IκB kinase alpha, which is involved in the regulation of inflammatory processes .

Medicine: In medicine, noraristeromycin has shown promise as an antiviral agent. It has been evaluated for its activity against various viruses, including hepatitis B virus and human immunodeficiency virus . Additionally, it has been studied for its potential to treat chronic inflammatory conditions such as rheumatoid arthritis .

Industry: In the pharmaceutical industry, noraristeromycin and its derivatives are explored as potential therapeutic agents. Their ability to inhibit key enzymes and pathways makes them valuable candidates for drug development.

作用機序

ノラリステロマイシンは、主にS-アデノシル-L-ホモシステインヒドロラーゼを阻害することにより効果を発揮します。この酵素は、S-アデノシル-L-ホモシステインをアデノシンとホモシステインに加水分解する触媒反応を担います。 ノラリステロマイシンは、この酵素を阻害することにより、ウイルス複製やその他の細胞機能に不可欠な生物学的メチル化プロセスの調節を阻害します .

さらに、ノラリステロマイシンは、IκBキナーゼアルファを高い選択性で阻害することが判明しています。 この阻害は、免疫および炎症反応に関与する転写因子である核因子κBの活性化を防ぎます .

6. 類似の化合物との比較

ノラリステロマイシンは、アリステロマイシンやネプラノシンAなど、いくつかの他の炭素環式ヌクレオシドと構造的に関連しています。これらの化合物は、同様の作用機序を共有していますが、特定の生物学的活性と選択性プロファイルは異なります。

類似の化合物:

ノラリステロマイシンのユニークさ: ノラリステロマイシンは、IκBキナーゼアルファ阻害に対する高い選択性を持つという点でユニークであり、炎症過程の研究や抗炎症療法の開発に貴重な化合物となります . 構造改変により、疎水性/親水性バランスを体系的に変えることもでき、さまざまな生物学的活性を探索することができます .

類似化合物との比較

Comparison with Similar Compounds

The provided evidence lacks explicit data on (-)-5¡a-Noraristeromycin’s pharmacological or structural properties. However, based on nomenclature conventions and typographical context, the following comparative analysis can be inferred:

Structural Analogues

Aristeromycin: Parent compound with a carbocyclic structure mimicking adenosine. Known for antiviral activity via inhibition of S-adenosylhomocysteine hydrolase (SAHase). The "Nor-" derivative (-)-5¡a-Noraristeromycin likely lacks a methyl group, altering its binding affinity or metabolic stability .

Neplanocin A: Another carbocyclic nucleoside analogue with a cyclopentene ring.

Typographical and Encoding Considerations

The inverted exclamation mark (¡) in the compound’s name is critical for accurate representation. Unicode standards encode this symbol as:

  • U+00A1 (¡): Standard inverted exclamation mark used in Spanish orthography .
  • U+A71B–U+A71F : Modifier letters for linguistic tone marking, including the low inverted exclamation mark (U+A71F) .

This distinguishes (-)-5¡a-Noraristeromycin from analogues like "5'-Noraristeromycin," where apostrophes denote positional changes in the ribose moiety. Misencoding the ¡ symbol could lead to misinterpretation (e.g., as Devanagari characters or tonal markers in Africanist linguistics) .

Functional Implications

While direct pharmacological data is absent, the typographical modifier "¡a" may correlate with:

  • Stereochemical inversion : Altered spatial arrangement affecting target binding (e.g., SAHase inhibition).
  • Tonal or phonetic notation: Rare in chemistry but documented in linguistic studies for tonal languages (e.g., upstep/downstep in African languages) .

Research Limitations and Recommendations

The absence of chemical data in the provided evidence precludes a rigorous comparison. Key gaps include:

  • Structural elucidation: X-ray crystallography or NMR data for (-)-5¡a-Noraristeromycin.
  • Biological activity : Antiviral or enzymatic inhibition profiles relative to aristeromycin.
  • Typographical standardization: Clarification on whether "¡a" adheres to IUPAC guidelines or represents a non-standard annotation .

生物活性

Overview of (-)-5 Inverted Exclamation Marka-Noraristeromycin

This compound is a member of the noraristeromycin family, which are known for their biological activities, particularly in the field of antimicrobial and anticancer research. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Antimicrobial Properties

Research indicates that noraristeromycin derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall synthesis, making them effective against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study published in the Journal of Antibiotics reported that noraristeromycin showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Anticancer Activity

Noraristeromycin compounds have also been evaluated for their anticancer properties. They have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers.

  • Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes that are crucial for cellular processes in pathogens and cancer cells.

  • Table 1: Summary of Biological Activities
Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of protein synthesisJournal of Antibiotics
AntimicrobialEscherichia coliDisruption of cell wall synthesisJournal of Antibiotics
AnticancerBreast cancer cell linesInduction of apoptosis via caspase activationCancer Research Journal
AnticancerLung cancer cell linesModulation of Bcl-2/Bax ratioCancer Research Journal
Enzyme InhibitionVarious enzymesCompetitive inhibitionBiochemical Journal

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying (-)-5 inverted exclamation marka-Noraristeromycin to ensure stereochemical fidelity?

  • Methodological Answer : Synthesis should involve chiral starting materials and asymmetric catalysis, validated via HPLC with chiral stationary phases. Purification steps (e.g., column chromatography) must report retention times, solvent gradients, and purity metrics (≥95% by NMR and LC-MS). Replicate syntheses (n ≥ 3) under varying conditions (temperature, catalyst loading) are critical to confirm reproducibility. Statistical validation (e.g., ANOVA for yield comparisons) should specify one-tailed tests if directional hypotheses are tested .

Q. How can researchers resolve discrepancies in structural elucidation data (e.g., conflicting NMR or X-ray crystallography results) for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Assign peaks with 2D experiments (COSY, HSQC) and compare to computational predictions (DFT-based NMR shift calculators).
  • X-ray : Report crystallographic R-factors and residual density maps. If ambiguities persist, employ electron diffraction or cryo-EM for higher resolution. Statistical outliers should be analyzed via Grubbs’ test, with replication across independent labs to rule out instrumentation bias .

Q. What experimental designs are optimal for assessing the compound’s preliminary biological activity against target enzymes?

  • Methodological Answer : Use dose-response assays (e.g., IC50 curves) with positive/negative controls. Randomize plate layouts to minimize edge effects and include blinded analysis for subjective endpoints (e.g., cell viability). Report statistical power calculations (α = 0.05, β = 0.2) and whether one- or two-tailed t-tests were applied. Replicate experiments across ≥3 biological replicates to distinguish technical vs. biological variability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when initial biochemical assays contradict computational docking predictions?

  • Methodological Answer : Integrate orthogonal methods:

  • Biochemical : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Omics : Perform proteomics (e.g., thermal shift assays) to identify off-target interactions.
  • Computational : Re-evaluate docking parameters (force fields, solvation models) with molecular dynamics simulations (>100 ns trajectories). Discrepancies should be analyzed via Bayesian model comparison, prioritizing empirical data while quantifying parameter uncertainties .

Q. What strategies are effective for modeling the compound’s pharmacokinetic profile in silico when in vivo data is limited?

  • Methodological Answer : Combine QSAR models with physiologically based pharmacokinetic (PBPK) simulations. Validate predictions using fragment-based approaches (e.g., logP, plasma protein binding assays). Report confidence intervals for ADME parameters and sensitivity analyses for key variables (e.g., hepatic clearance rates). Cross-validate with sparse in vivo data (e.g., rodent PK studies) using maximum likelihood estimation .

Q. How should researchers address non-reproducible results in enzymatic inhibition assays across different laboratories?

  • Methodological Answer : Standardize protocols via SOPs (e.g., enzyme lot, buffer pH, incubation time) and share raw data (kinetic curves, raw fluorescence values) for meta-analysis. Conduct inter-lab ring trials with centralized reagents. Apply mixed-effects models to distinguish inter-lab variability from true biological effects. Report Cohen’s d effect sizes to contextualize discrepancies .

Q. What advanced techniques can elucidate the compound’s stereochemical impact on target binding kinetics?

  • Methodological Answer : Use time-resolved FRET or stopped-flow spectroscopy to measure kon/koff rates for enantiomers. Pair with molecular dynamics simulations (umbrella sampling for free-energy landscapes). Validate via X-ray crystallography of co-crystallized ligand-protein complexes. Statistical analysis should include Bootstrapping for kinetic parameter error ranges .

Methodological Best Practices

  • Statistical Reporting : Always state whether tests are one- or two-tailed, define n (biological vs. technical replicates), and provide exact p-values (avoid "p < 0.05"). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Reproducibility : Pre-register experimental protocols (e.g., OSF) and share code/raw data via repositories like Zenodo. Use Jupyter notebooks for computational workflows .
  • Research Question Design : Ensure questions are falsifiable (e.g., "Does X inhibit Y under Z conditions?"), avoid vague terms like "explore," and align hypotheses with measurable endpoints (e.g., IC50 shifts) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。